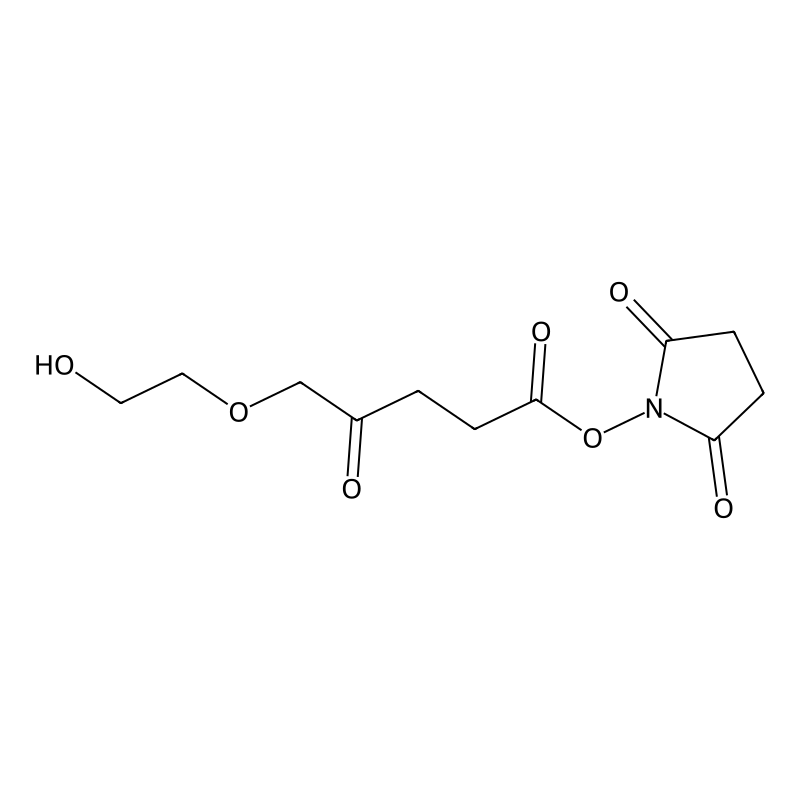(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anticonvulsant Research
Specific Scientific Field: The research was conducted in the field of Pharmacology and Neurology, specifically focusing on the development of new anticonvulsants.
Summary of the Application: The compound was used in the synthesis of a series of hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties . The aim of the research was to discover new, more effective, and/or safer therapeutics for epilepsy, a common and debilitating neurological disorder with a high level of drug resistance .
Methods of Application or Experimental Procedures: An optimized coupling reaction was applied to yield several hybrid compounds . These compounds were then tested for their anticonvulsant activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
Results or Outcomes: The most potent anticonvulsant activity and favorable safety profile was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) . Compound 30 was also proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice . The most plausible mechanism of action of 30 involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring and various functional groups. The compound features a dioxopyrrolidine moiety, which contributes to its stability and reactivity, alongside a hydroxyethoxy group that enhances its solubility in biological systems. Its chemical formula is C${12}$H${17}$N${1}$O${5}$, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for further investigation in drug development.
The chemical reactivity of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate can be understood through several types of reactions:
- Hydrolysis: The ester functional group can undergo hydrolysis in the presence of water, leading to the formation of the corresponding acid and alcohol.
- Nucleophilic Substitution: The carbonyl groups in the structure can participate in nucleophilic addition reactions, particularly with amines or alcohols.
- Condensation Reactions: The compound may also engage in condensation reactions with other carbonyl-containing compounds, facilitating the formation of more complex molecules.
These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry.
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate can be achieved through several methods:
- Multi-step Synthesis: Starting from readily available precursors, a series of reactions involving protection/deprotection strategies, nucleophilic substitutions, and coupling reactions can be employed to build the desired structure.
- One-pot Reactions: Advances in synthetic methodologies allow for one-pot reactions where multiple reagents are combined to yield the final product without isolating intermediates.
- Enzymatic Synthesis: Utilizing enzyme-catalyzed reactions can provide a more environmentally friendly approach to synthesizing this compound with high specificity and yield.
These methods reflect the ongoing advancements in organic synthesis techniques aimed at improving efficiency and sustainability.
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate has potential applications in various fields:
- Pharmaceuticals: Due to its predicted biological activity, it may serve as a lead compound for developing new drugs targeting specific diseases.
- Chemical Biology: This compound could be utilized as a probe for studying biological processes or as a tool for drug delivery systems due to its solubility characteristics.
- Material Science: Its unique structural properties might also find applications in creating novel materials with specific functionalities.
Interaction studies are crucial for understanding how (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate interacts with biological targets. These studies typically involve:
- Molecular Docking: Computational docking studies can predict how this compound binds to various proteins or enzymes based on its structure.
- Binding Affinity Measurements: Techniques such as surface plasmon resonance or isothermal titration calorimetry can quantify the binding interactions between this compound and target biomolecules.
- Biological Assays: In vitro assays can assess the compound's effects on cell viability and function, providing insights into its pharmacological profile.
Such studies will help elucidate its mechanism of action and therapeutic potential.
Several compounds share structural similarities with (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1. 5-Hydroxyethylpyrrolidinone | Pyrrolidine ring with hydroxyl group | Known for neuroprotective effects |
| 2. 4-Oxopentanoic acid | Similar carbon skeleton without nitrogen | Used in metabolic studies |
| 3. N-Acetyl-L-proline | Contains an amide bond | Exhibits anti-inflammatory properties |
These compounds highlight the diversity within this chemical class while emphasizing the unique aspects of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate that warrant further research into its specific applications and mechanisms of action.








